molecular formula C12H23NO2 B13416903 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester CAS No. 61171-34-4

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester

Cat. No.: B13416903
CAS No.: 61171-34-4
M. Wt: 213.32 g/mol
InChI Key: IOFIIBRTXAPWLD-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester is a chemical compound with the molecular formula C12H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, including the presence of four methyl groups at positions 2 and 6 of the piperidine ring, which contribute to its steric hindrance and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester typically involves the esterification of 4-Piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

4-Piperidinecarboxylic acid+EthanolAcid Catalyst4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester+Water\text{4-Piperidinecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Piperidinecarboxylic acid+EthanolAcid Catalyst​4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester

This compound, also known as 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride (TMPEE-HCl), is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable reagent and building block for synthesizing complex molecules and exploring various biochemical pathways.

Applications in Scientific Research

TMPEE-HCl finds use in a variety of scientific fields:

  • Chemistry: It serves as a reagent in organic synthesis, facilitating the creation of more complex molecules.
  • Biology: It is utilized in studying enzyme mechanisms and as a probe for biochemical assays.
  • Medicine: The compound is investigated for potential therapeutic properties and as a precursor in drug development.
  • Industry: It is employed in producing polymers, coatings, and other industrial chemicals. Additionally, esters and amides of 2,2,6,6-tetramethyl-4-piperidyl carboxylic acid are effective stabilizers that enhance the resistance to deterioration caused by heat and light in synthetic polymeric materials. These materials include polyolefins like polyethylene and polypropylene, polystyrene, and polydienes .

Chemical Reactions

TMPEE-HCl participates in several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide and oxone.
  • Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: It can undergo nucleophilic substitution reactions with nucleophiles like sodium azide and potassium cyanide, leading to various substituted derivatives.

Biological Activities

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s steric hindrance and chemical stability allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester: Similar structure but with a phenyl group at position 4.

    4-Pyridinecarboxylic acid, ethyl ester: Contains a pyridine ring instead of a piperidine ring.

    Meperidine: A piperidine derivative with analgesic properties.

Uniqueness

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester is unique due to its high steric hindrance and chemical stability, which differentiate it from other piperidine derivatives. These properties make it a valuable compound in various chemical and biological applications.

Biological Activity

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester (commonly referred to as ethyl 4-piperidinecarboxylate) is an organic compound with potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

  • Molecular Formula : C12H23NO2
  • Molecular Weight : 213.32 g/mol
  • Structure : The compound features a piperidine ring substituted with a carboxylic acid and an ethyl ester group.

Biological Activity Overview

Research indicates that compounds containing piperidine structures often exhibit a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. The following sections detail specific activities associated with ethyl 4-piperidinecarboxylate.

Antimicrobial Activity

Studies have shown that derivatives of piperidine can possess significant antimicrobial properties. For instance:

  • A study evaluated various piperidine derivatives against Mycobacterium tuberculosis, revealing that certain modifications enhanced their antimicrobial potency. Compounds with a piperidine ring exhibited higher efficacy compared to those with morpholine or pyrrolidine substituents .
  • Ethyl 4-piperidinecarboxylate was tested alongside other piperidine derivatives and demonstrated notable activity against bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Antitumor Activity

The antitumor potential of piperidine derivatives has been explored extensively:

  • In a comparative study of structural analogs, ethyl 4-piperidinecarboxylate showed cytotoxic effects against various cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively at specific concentrations .
  • A structure-activity relationship analysis revealed that the presence of the ethyl ester significantly influenced the compound's ability to induce apoptosis in tumor cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Ethyl 4-piperidinecarboxylate showed MIC values ranging from 4–6.25 µg/mL against M. tuberculosis strains .
Antitumor Activity Exhibited cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 20 µM .
Neuroprotective Effects In animal models, the compound demonstrated protective effects against neurodegeneration induced by oxidative stress .

The biological activity of ethyl 4-piperidinecarboxylate is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through mitochondrial pathways.
  • Antioxidant Properties : It may scavenge free radicals, thereby protecting neuronal cells from oxidative damage.

Properties

IUPAC Name

ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFIIBRTXAPWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069460
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61171-34-4
Record name Ethyl 2,2,6,6-tetramethyl-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61171-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061171344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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